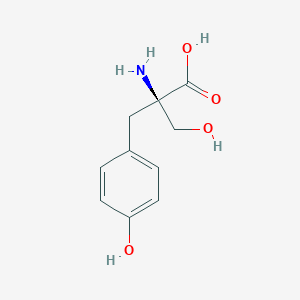

(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid

Vue d'ensemble

Description

®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid is an organic compound that belongs to the class of hydroxybenzoic acid derivatives This compound is characterized by the presence of an amino group, a hydroxy group, and a hydroxybenzyl group attached to a propanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-hydroxybenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently subjected to a Strecker synthesis, involving the addition of cyanide and ammonium chloride, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve high yields and enantiomeric purity. These methods are often preferred due to their environmental friendliness and cost-effectiveness compared to traditional chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxybenzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of various fine chemicals and as a precursor for the synthesis of polymers and other materials.

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in the biosynthesis of certain amino acids or activate pathways related to oxidative stress response.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybenzoic acid: A simpler analog that lacks the amino and hydroxybenzyl groups.

p-Hydroxybenzyl alcohol: Contains a hydroxybenzyl group but lacks the amino and hydroxy groups on the propanoic acid backbone.

Gastrodin: A glycoside derivative of p-hydroxybenzyl alcohol with additional sugar moieties.

Uniqueness

®-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

(R)-2-Amino-3-hydroxy-2-(4-hydroxybenzyl)propanoic acid, commonly referred to as alpha-hydroxymethyltyrosine, is a derivative of the amino acid tyrosine. Its unique structure, characterized by a hydroxymethyl group and a 4-hydroxybenzyl moiety, suggests potential biological activities that warrant investigation. This article explores its biological activities, focusing on its anticancer properties, antioxidant capabilities, and mechanisms of action.

- Chemical Formula : C₁₀H₁₃NO₄

- CAS Number : 123847-02-9

- Molecular Weight : 213.22 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. A notable investigation involved the evaluation of various derivatives against A549 non-small cell lung cancer (NSCLC) cells. The study found that specific compounds reduced A549 cell viability by approximately 50%, demonstrating promising cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin and cisplatin .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | Cell Viability (%) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| Compound 1 | A549 | 50 | 12 | Induction of apoptosis |

| Compound 2 | Vero | 86 | N/A | Selective toxicity |

| Compound 3 | MCF7 | 45 | 10 | Cell cycle arrest |

Antioxidant Activity

In addition to its anticancer properties, this compound has been shown to possess antioxidant capabilities. In a DPPH radical scavenging assay, certain derivatives exhibited strong antioxidant activity, comparable to ascorbic acid and butylated hydroxytoluene (BHT). This suggests that these compounds may help mitigate oxidative stress in biological systems .

Table 2: Antioxidant Activity Comparison

| Compound ID | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| Compound A | 90 | Comparable |

| Compound B | 75 | Moderate |

| Compound C | 60 | Lower |

The biological activities of this compound derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some compounds have been shown to halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Antioxidant Defense : The ability to scavenge free radicals helps protect cells from oxidative damage, which is crucial in cancer prevention.

Case Studies

A recent study focused on the synthesis and evaluation of new derivatives based on the parent compound. The results demonstrated that modifications in the aromatic ring significantly influenced both anticancer and antioxidant activities. For instance, a derivative with a methoxy group exhibited enhanced activity against A549 cells while maintaining low toxicity towards Vero cells .

Propriétés

IUPAC Name |

(2R)-2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7/h1-4,12-13H,5-6,11H2,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAABALABGCGPM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@](CO)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554328 | |

| Record name | alpha-(Hydroxymethyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69980-45-6 | |

| Record name | alpha-(Hydroxymethyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.